2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
This compound is a fascinating fusion of diverse chemical moieties: benzimidazole, benzophenone, and indole. Such hybrid structures often exhibit unique properties and biological activities. Let’s explore its synthesis, applications, and more.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One approach is to start with a benzimidazole scaffold and introduce the indole and benzophenone moieties. Specific synthetic routes may vary, but here’s a general outline:
Benzimidazole Formation: Begin by synthesizing the benzimidazole core, which can be achieved through condensation reactions between an o-phenylenediamine and a carboxylic acid derivative.
Indole Substitution: Introduce the indole group by reacting the benzimidazole intermediate with an appropriate indole precursor.
Benzophenone Addition: Finally, attach the benzophenone moiety to the indole-substituted benzimidazole.
Industrial Production:: While industrial-scale production methods may differ, the principles remain the same. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
Chemical Reactions Analysis
Reactions::
Oxidation: The benzophenone portion is susceptible to oxidation, potentially leading to various derivatives.
Substitution: The indole nitrogen and benzimidazole nitrogen offer sites for substitution reactions.
Reduction: Reduction of the carbonyl group in the benzophenone moiety could yield interesting analogs.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:: The specific products depend on the reaction conditions, substituents, and regioselectivity. Variants of this compound with different functional groups may arise.
Scientific Research Applications
Antimicrobial Activity: Some derivatives of this compound exhibit potent antimicrobial effects.
Drug Development: Researchers explore its potential as a novel antibacterial agent by targeting bacterial cell division protein FtsZ.
Biological Studies: Investigate its interactions with cellular components and pathways.
Mechanism of Action
FtsZ Inhibition: By binding to FtsZ, this compound disrupts bacterial cell division, preventing cytokinesis.
Comparison with Similar Compounds
Uniqueness: Its hybrid structure sets it apart from other antibacterial agents.
Similar Compounds: Explore related benzimidazole-based compounds, such as albendazole and mebendazole.
Properties
Molecular Formula |
C23H22N4O3S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(6-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C23H22N4O3S/c28-21(24-23-26-25-22(31-23)20-7-4-12-29-20)14-27-11-10-17-8-9-18(13-19(17)27)30-15-16-5-2-1-3-6-16/h1-3,5-6,8-11,13,20H,4,7,12,14-15H2,(H,24,26,28) |
InChI Key |
HIECLNULOFTUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CN3C=CC4=C3C=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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